molecular formula C28H38FN5O6S B10852428 P2,P3 Ketoamide derivative

P2,P3 Ketoamide derivative

Cat. No.: B10852428
M. Wt: 591.7 g/mol
InChI Key: AAYZJXOZLLKNGZ-DEOSSOPVSA-N
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Description

The P2,P3 Ketoamide derivative is a class of compounds known for their potent biological activities, particularly in the inhibition of proteases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P2,P3 Ketoamide derivatives typically involves the incorporation of different substituted phenyl groups at the head group targeting the primed site of the proteasome. The synthetic route often includes the use of α-keto phenylamide derivatives, which are modified at the cap moiety, P1, P2, and P3 side chain positions to optimize their biological activity .

Industrial Production Methods

Industrial production methods for P2,P3 Ketoamide derivatives focus on ensuring the stability and bioavailability of the compound. Recent advancements have led to the development of amorphous and crystalline forms of the compound, which offer better stability and druggability .

Chemical Reactions Analysis

Types of Reactions

P2,P3 Ketoamide derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include modified ketoamide derivatives with enhanced biological activities, such as improved protease inhibition and antiviral properties .

Scientific Research Applications

P2,P3 Ketoamide derivatives have a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of P2,P3 Ketoamide derivatives involves the inhibition of proteases by forming a covalent bond with the active site of the enzyme. This interaction disrupts the catalytic activity of the protease, thereby inhibiting its function. The molecular targets include the main protease of SARS-CoV-2 and other viral proteases, as well as proteases involved in cancer cell proliferation .

Comparison with Similar Compounds

P2,P3 Ketoamide derivatives are unique due to their specific structural modifications at the P1, P2, and P3 positions, which enhance their biological activity. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific structural features and target proteases, highlighting the uniqueness of P2,P3 Ketoamide derivatives in their therapeutic potential.

Properties

Molecular Formula

C28H38FN5O6S

Molecular Weight

591.7 g/mol

IUPAC Name

[1-[(4-fluorophenyl)methyl]cyclobutyl]methyl N-[(3S)-7-(dimethylsulfamoylamino)-1,2-dioxo-1-(pyridin-3-ylmethylamino)heptan-3-yl]carbamate

InChI

InChI=1S/C28H38FN5O6S/c1-34(2)41(38,39)32-16-4-3-8-24(25(35)26(36)31-19-22-7-5-15-30-18-22)33-27(37)40-20-28(13-6-14-28)17-21-9-11-23(29)12-10-21/h5,7,9-12,15,18,24,32H,3-4,6,8,13-14,16-17,19-20H2,1-2H3,(H,31,36)(H,33,37)/t24-/m0/s1

InChI Key

AAYZJXOZLLKNGZ-DEOSSOPVSA-N

Isomeric SMILES

CN(C)S(=O)(=O)NCCCC[C@@H](C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F

Canonical SMILES

CN(C)S(=O)(=O)NCCCCC(C(=O)C(=O)NCC1=CN=CC=C1)NC(=O)OCC2(CCC2)CC3=CC=C(C=C3)F

Origin of Product

United States

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